Timolol maleate ester

Catalog No.
S1911633
CAS No.
1026075-53-5
M.F
C17H26N4O6S
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Timolol maleate ester

CAS Number

1026075-53-5

Product Name

Timolol maleate ester

IUPAC Name

(Z)-4-[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl]oxy-4-oxobut-2-enoic acid

Molecular Formula

C17H26N4O6S

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C17H26N4O6S/c1-17(2,3)18-10-12(27-14(24)5-4-13(22)23)11-26-16-15(19-28-20-16)21-6-8-25-9-7-21/h4-5,12,18H,6-11H2,1-3H3,(H,22,23)/b5-4-/t12-/m0/s1

InChI Key

MGIAXRFZDNBKRF-RXNFCKPNSA-N

SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC(=O)C=CC(=O)O

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC(=O)C=CC(=O)O

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)OC(=O)/C=C\C(=O)O

Timolol maleate ester, also known as Timolol Impurity E, is a specific impurity found in Timolol Maleate, a medication commonly used to treat glaucoma []. While Timolol Maleate itself has a well-established role in ophthalmology, research on Timolol Maleate Ester is primarily focused on its properties and potential impact on the safety and efficacy of Timolol Maleate drugs.

Characterization and Detection

Scientific research plays a crucial role in characterizing and detecting Timotol Maleate Ester. Studies employ various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to identify and quantify the presence of Timolol Maleate Ester in Timolol Maleate drug products []. This information is vital for ensuring the quality and consistency of medications.

Genotoxicological Studies

Another area of scientific exploration regarding Timolol Maleate Ester is its potential genotoxicity, meaning the ability to damage genetic material. In order to assess this risk, researchers conduct genotoxicity studies on Timolol Maleate Ester to evaluate its potential for causing mutations or chromosomal aberrations []. These studies are essential for ensuring the safety of Timolol Maleate medications.

Timolol maleate ester is a chemical compound derived from timolol, a non-selective beta-adrenergic antagonist commonly used in the treatment of elevated intraocular pressure associated with conditions such as glaucoma. The compound exists as an ester, which enhances its stability and bioavailability compared to its parent drug. Timolol maleate ester is characterized by the molecular formula C17H26N4O6SC_{17}H_{26}N_{4}O_{6}S and has a molecular weight of approximately 414.477 g/mol .

Timolol maleate ester can undergo hydrolysis in vivo, where it is converted back into timolol. This reaction is facilitated by enzymatic activity within the body, allowing for the controlled release of the active drug. The hydrolysis stability of this ester form is advantageous as it prolongs shelf life while ensuring that therapeutic levels of timolol are achieved upon administration .

The general reaction for the hydrolysis of timolol maleate ester can be represented as follows:

Timolol maleate ester+H2OTimolol+Maleic acid\text{Timolol maleate ester}+\text{H}_2\text{O}\rightarrow \text{Timolol}+\text{Maleic acid}

Timolol maleate ester exhibits biological activity primarily through its action as a beta-adrenergic antagonist. By blocking beta-adrenergic receptors, it reduces heart rate and myocardial contractility, making it effective for managing hypertension and preventing heart attacks. In ophthalmology, it decreases intraocular pressure by reducing aqueous humor production in the eye .

The compound's efficacy in lowering intraocular pressure makes it a critical option for patients with open-angle glaucoma and ocular hypertension.

The synthesis of timolol maleate ester typically involves the reaction of timolol with maleic acid or its derivatives under controlled conditions. One method includes dissolving timolol in an organic solvent, adding a suitable acid chloride (such as cyclohexanoyl chloride), and then conducting the reaction under reflux conditions to form the desired ester .

An example reaction pathway is as follows:

  • Preparation of Timolol Hydrochloride: Timolol is first converted to its hydrochloride form.
  • Esterification: The hydrochloride salt is reacted with an acid chloride (e.g., cyclohexanoyl chloride) in a suitable solvent like benzene.
  • Purification: The resulting product undergoes extraction and purification processes to isolate the timolol maleate ester.

Timolol maleate ester is primarily used in:

  • Ophthalmology: As an eye drop formulation to manage elevated intraocular pressure in glaucoma patients.
  • Cardiology: For oral administration to treat hypertension and prevent myocardial infarctions.
  • Research: As a prodrug in pharmacological studies to understand drug metabolism and release mechanisms.

Studies have shown that timolol maleate ester interacts with various biological systems, particularly those involving beta-adrenergic receptors. Its pharmacokinetics indicate that it undergoes significant first-pass metabolism, primarily via cytochrome P450 enzymes, leading to several metabolites that may also possess biological activity .

Additionally, interaction studies reveal that co-administration with other antihypertensive agents can enhance its therapeutic effects but may also increase the risk of adverse reactions such as bradycardia or hypotension.

Several compounds share structural or functional similarities with timolol maleate ester. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypePrimary UseKey Differences
AtenololSelective beta-1 blockerHypertension, anginaMore selective than timolol
PropranololNon-selective beta blockerHypertension, anxietyHas anxiolytic properties
MetoprololSelective beta-1 blockerHypertension, heart failureLess systemic side effects
BetaxololSelective beta-1 blockerOcular hypertensionPrimarily used as an ophthalmic agent

Timolol maleate ester's unique properties stem from its dual functionality as both an ocular hypotensive agent and a systemic antihypertensive medication, along with its enhanced stability and bioavailability compared to other similar compounds.

Timolol maleate ester is chemically designated as (Z)-4-[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl]oxy-4-oxobut-2-enoic acid . Its molecular formula is C₁₇H₂₆N₄O₆S, with a molecular weight of 414.5 g/mol . Key synonyms include Timolol EP Impurity E and Timolol USP Related Compound E .

PropertyValue
IUPAC Name(Z)-4-[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl]oxy-4-oxobut-2-enoic acid
Molecular FormulaC₁₇H₂₆N₄O₆S
CAS Number1026075-53-5
UNIIJ2V3WF497E

Stereochemical Configuration and Chiral Centers

Timolol maleate ester exhibits two critical stereochemical elements:

  • S-configuration at the propan-2-ol center: The hydroxyl group on the propan-2-ol moiety is in the S-configuration, a feature shared with the parent drug timolol .
  • Z-configuration at the maleate ester double bond: The ester linkage adopts a Z (cis) configuration, confirmed by its SMILES notation (OC(=O)/C=C\C(=O)O) and InChI string .
Chiral CenterConfigurationFunctional Group
Propan-2-ol carbonSSecondary alcohol with ether linkage
Maleate ester double bondZEsterified maleic acid moiety

The stereochemical integrity is critical for biological activity, as enantiomeric impurities (e.g., R-enantiomer) exhibit reduced potency .

Crystalline Morphology and Polymorphic Forms

While explicit data on polymorphic forms of timolol maleate ester are limited, structural analogs like timolol maleate salt exhibit crystalline behavior. For example:

  • X-ray diffraction (XRD) studies of timolol maleate reveal distinct crystalline peaks between 10°–30° .
  • Cation-exchange resin complexes (used in ophthalmic formulations) lack characteristic XRD peaks, suggesting amorphous or disordered structures .

No polymorphic variants of the ester have been reported, though its crystallinity may depend on synthesis conditions (e.g., solvent choice, cooling rates) .

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz):

  • tert-Butyl methyl protons: δ 1.05–1.10 (singlet, 9H) .
  • Morpholine protons: δ 3.6–3.9 (multiplet, 8H) .
  • Maleate ester protons: δ 5.4–5.6 (doublet, 2H) .

Chiral solvating agents (e.g., (S)-TFAE) induce nonequivalence in tert-butyl signals, enabling enantiomeric purity quantification .

Infrared Spectroscopy (IR)

Key absorption bands (cm⁻¹):

  • O–H (stretch): 3200–3500 (broad, alcohol or carboxylic acid) .
  • C=O (ester): 1700–1750 (strong) .
  • C=N (thiadiazole): 1600–1650 (medium) .

Mass Spectrometry (MS)

UPLC-MS (ESI+):

  • Protonated ion: m/z 415.1 [C₁₇H₂₇N₄O₆S]⁺ .
  • Fragmentation:
    • Loss of tert-butyl group (m/z 415 → 353) .
    • Breakage of ether bond (m/z 353 → 188) .

XLogP3

-0.1

UNII

J2V3WF497E

Wikipedia

Timolol maleate ester

Dates

Modify: 2024-04-14

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